Methyl 1-nitro-2-naphthoate
CAS No.: 78508-71-1
Cat. No.: VC6298670
Molecular Formula: C12H9NO4
Molecular Weight: 231.207
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 78508-71-1 |
---|---|
Molecular Formula | C12H9NO4 |
Molecular Weight | 231.207 |
IUPAC Name | methyl 1-nitronaphthalene-2-carboxylate |
Standard InChI | InChI=1S/C12H9NO4/c1-17-12(14)10-7-6-8-4-2-3-5-9(8)11(10)13(15)16/h2-7H,1H3 |
Standard InChI Key | JOBULQXHDUJYCX-UHFFFAOYSA-N |
SMILES | COC(=O)C1=C(C2=CC=CC=C2C=C1)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Methyl 1-nitro-2-naphthoate is a naphthalene-based ester with the molecular formula C₁₂H₉NO₄ and a molecular weight of 231.20 g/mol . Its IUPAC name is methyl 1-nitro-2-naphthoate, reflecting the nitro group at position 1 and the methyl ester at position 2. The SMILES notation (O=C(OC)C1=C(C2=C(C=CC=C2)C=C1)[N+](=O)[O-]
) delineates its planar aromatic structure, where the nitro and ester groups introduce electronic asymmetry, influencing reactivity .
Table 1: Key Structural and Physicochemical Properties
The parent acid, 1-nitro-2-naphthoic acid (CAS 103987-83-3), shares structural similarities, with a predicted density of 1.468 g/cm³ and a melting point of 246°C . These properties suggest that the ester derivative likely exhibits comparable thermal stability but altered solubility due to the ester moiety.
Reactivity and Applications in Organic Synthesis
Methyl 1-nitro-2-naphthoate’s nitro and ester groups render it electrophilic at the nitro-bearing carbon, enabling participation in nucleophilic aromatic substitution and transition metal-catalyzed reactions. Key applications include:
Palladium-Catalyzed Asymmetric Allylic Dearomatization
In a landmark study, a Pd(OAc)₂/(R,R)-Trost ligand system facilitated the asymmetric dearomatization of 1-nitro-2-naphthol derivatives with Morita–Baylis–Hillman (MBH) adducts, yielding β-naphthalenones with up to 90% enantiomeric excess (ee) . While this work employed naphthols, the ester analog—methyl 1-nitro-2-naphthoate—could serve as a substrate in similar transformations, potentially offering enhanced stereocontrol due to the electron-withdrawing ester group.
Functional Group Transformations
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Nitro Reduction: Catalytic hydrogenation (H₂/Pd-C) could convert the nitro group to an amine, yielding methyl 1-amino-2-naphthoate, a precursor to heterocyclic compounds.
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Ester Hydrolysis: Basic hydrolysis (NaOH/H₂O) would regenerate 1-nitro-2-naphthoic acid, enabling diversification into amides or thioesters .
Physicochemical and Spectroscopic Characterization
While direct data for methyl 1-nitro-2-naphthoate is limited, inferences can be drawn from its acid precursor and analogs:
Table 2: Predicted Physicochemical Properties
Spectroscopic data for the related compound methyl-1-methoxy-4-nitro-2-naphthoate (CAS 25942987) includes a molecular ion peak at m/z 260.0564 in mass spectrometry, suggesting analogous fragmentation patterns for the title compound .
Biological and Industrial Relevance
Although no direct biological data is available, the structural resemblance to menaquinone intermediates hints at potential bioactivity. In Micrococcus luteus, prenylation of 1,4-dihydroxy-2-naphthoate is critical for menaquinone biosynthesis . Methyl 1-nitro-2-naphthoate’s nitro group could interfere with such pathways, warranting investigation as an antimicrobial agent. Industrially, its role as a chiral building block in pharmaceuticals (e.g., anticoagulants or kinase inhibitors) remains underexplored but promising.
Future Directions and Research Opportunities
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Catalytic Asymmetric Reactions: Expanding Pd-catalyzed methodologies to ester substrates could unlock novel chiral scaffolds.
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Biological Screening: Evaluating toxicity and antimicrobial activity against M. luteus or E. coli strains.
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Computational Modeling: DFT studies to predict reactivity hotspots and optimize synthetic routes.
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